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Biotin-PEG11-Azide -

Biotin-PEG11-Azide

Catalog Number: EVT-8157159
CAS Number:
Molecular Formula: C34H64N6O13S
Molecular Weight: 797.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Biotin-PEG11-Azide can be synthesized through various chemical methods, often involving the coupling of biotin with PEG and an azide group. It is classified as a bioconjugate, specifically a PEGylated compound, which is utilized in biomedical research for labeling, drug delivery, and imaging applications.

Synthesis Analysis

Methods

The synthesis of Biotin-PEG11-Azide typically involves several key steps:

  1. Preparation of PEG Linker: The polyethylene glycol chain is synthesized or purchased in a pre-formed state.
  2. Coupling Reaction: Biotin is coupled to the PEG linker using standard peptide coupling methods. This may involve activating the carboxyl group of biotin with reagents such as N-hydroxysuccinimide or Dicyclohexylcarbodiimide to facilitate the reaction.
  3. Azide Introduction: The azide group is introduced either during the initial coupling or as a subsequent step using azidation reactions, such as the reaction of an alcohol with sodium azide.

Technical Details

The synthesis process requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity of the final product. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure of Biotin-PEG11-Azide.

Molecular Structure Analysis

Structure

Biotin-PEG11-Azide consists of three main components:

  • Biotin Moiety: A bicyclic structure that includes a ureido ring.
  • Polyethylene Glycol Chain: An 11-unit long ethylene glycol repeat unit that provides flexibility and solubility.
  • Azide Group: A functional group (-N₃) that allows for further chemical modifications.

Data

The molecular formula for Biotin-PEG11-Azide can be represented as C17H30N4O5C_{17}H_{30}N_{4}O_{5}, indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The molecular weight is approximately 366.45 g/mol.

Chemical Reactions Analysis

Reactions

Biotin-PEG11-Azide participates in various chemical reactions due to its functional groups:

  1. Click Chemistry: The azide group can undergo click reactions with alkyne-containing molecules to form stable triazole linkages.
  2. Conjugation Reactions: It can be conjugated with proteins or other biomolecules for labeling purposes.

Technical Details

These reactions are typically performed under mild conditions to preserve the integrity of sensitive biological molecules. The efficiency of click reactions can be enhanced by using copper catalysis or other catalytic systems.

Mechanism of Action

Process

The mechanism of action for Biotin-PEG11-Azide primarily revolves around its ability to bind specifically to streptavidin or avidin proteins through biotin-streptavidin interactions. This strong binding affinity facilitates various applications:

  1. Targeted Drug Delivery: By attaching therapeutic agents to the biotin moiety, drugs can be delivered specifically to cells expressing streptavidin.
  2. Imaging Applications: Biotin-PEG11-Azide can be used in imaging techniques where visualization of specific biomolecules is required.

Data

The binding constant for biotin-streptavidin interactions is exceptionally high (approximately 101510^{15} M1^{-1}), making it one of the strongest non-covalent interactions known in biology.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Highly soluble in water due to the polyethylene glycol component.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: The azide group is reactive towards alkynes and can participate in click chemistry.

Relevant Data or Analyses

Characterization techniques such as high-performance liquid chromatography and infrared spectroscopy are commonly used to analyze the purity and structural integrity of Biotin-PEG11-Azide.

Applications

Scientific Uses

Biotin-PEG11-Azide has several important applications in scientific research:

  1. Bioconjugation: Used extensively for labeling proteins, nucleic acids, and other biomolecules.
  2. Drug Delivery Systems: Serves as a linker for targeted drug delivery platforms.
  3. Diagnostics: Employed in assays where specific detection of biomolecules is required through biotin-streptavidin interactions.
  4. Imaging Techniques: Utilized in fluorescence microscopy and other imaging modalities for tracking biological processes.
Synthetic Methodologies and Reaction Optimization

Design Principles for Polyethylene Glycolylated Biotin-Azide Conjugates

The molecular architecture of Biotin-Polyethylene Glycol 11-Azide (CAS 956494-20-5; 2276672-04-7) integrates three functional domains: a biotin affinity tag, an 11-unit polyethylene glycol spacer, and a terminal azide group for click chemistry conjugation. This tripartite design addresses multiple biochemical challenges. The polyethylene glycol spacer (molecular weight ≈ 797 Da) provides 40 atoms with an extended length of 50.4 Å, creating substantial spatial separation between the biotin moiety and conjugated molecules [9]. This minimizes steric hindrance during avidin/streptavidin binding events while enhancing aqueous solubility—critical for biological applications where hydrophobic interactions can cause aggregation [1] [5]. The polyethylene glycol chain’s flexibility facilitates optimal orientation for binding pocket engagement, increasing binding efficiency by 40-60% compared to shorter polyethylene glycol linkers in surface plasmon resonance studies [6].

Charge distribution represents another key design parameter. The zwitterionic nature of polyethylene glycol chains reduces nonspecific protein adsorption by creating a hydration shell, while the biotin group’s inherent charge (dependent on pH) influences cellular uptake kinetics. Research indicates that anionic proteins modified with biotin-polyethylene glycol exhibit improved intracellular delivery compared to cationic counterparts due to reduced electrostatic repulsion with negatively charged cell membranes [3]. The terminal azide maintains chemical inertness toward biological nucleophiles, enabling selective conjugation exclusively via designed click chemistry reactions.

Table 1: Structural Attributes of Biotin-Polyethylene Glycol 11-Azide Components

Molecular DomainFunctional RolePhysicochemical Attributes
BiotinHigh-affinity ligand for streptavidin (Kd ≈ 10⁻¹⁵ M)Hydrophobic pocket with ureido ring; pKa ≈ 3.5
Polyethylene Glycol 11Solubility enhancer and steric shield40-atom chain; hydrodynamic radius ≈ 20 Å; hydration shell ≈ 136 H₂O molecules
AzideBioorthogonal reaction handleStretch vibration at 2100 cm⁻¹; ΔH⁺ ≈ 26 kcal/mol for cycloadditions

Copper-Catalyzed Versus Strain-Promoted Click Chemistry Compatibility

Biotin-Polyethylene Glycol 11-Azide participates in two primary click chemistry modalities: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). CuAAC employs Cu(I) catalysts to generate 1,4-disubstituted triazoles with exceptional regioselectivity (>98%) under physiological conditions (pH 7–9, 25–37°C) [2] [10]. The reaction proceeds via a copper acetylide intermediate that reduces activation energy from ~27 kcal/mol to ~11 kcal/mol, enabling completion within minutes when optimized. Catalyst systems typically combine copper sulfate with reducing agents (sodium ascorbate) and stabilizing ligands like tris-hydroxypropyltriazolylamine (THPTA) to prevent copper-induced oxidation of biomolecules [4] [10].

SPAAC eliminates copper requirements through ring-strained alkynes (e.g., dibenzocyclooctyne or bicyclononyne). Biotin-Polyethylene Glycol 11-Azide reacts with these dienophiles via a concerted mechanism yielding 1,5-disubstituted triazoles without metal catalysts [2] [4]. While advantageous for sensitive biological systems, SPAAC exhibits slower kinetics (k₂ ≈ 0.1–1.0 M⁻¹s⁻¹) than CuAAC (k₂ ≈ 50–300 M⁻¹s⁻¹) and suffers from regioisomeric mixtures [10]. The polyethylene glycol spacer in Biotin-Polyethylene Glycol 11-Azide enhances SPAAC efficiency by improving reagent solubility—particularly for hydrophobic cyclooctynes that precipitate in aqueous media [5] [9].

Table 2: Reaction Parameters for Azide-Alkyne Cycloadditions with Biotin-Polyethylene Glycol 11-Azide

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst SystemCuSO₄ (0.1–1 mM) + Sodium Ascorbate (2–5 mM) + THPTA (0.5–2 mM)None (dibenzocyclooctyne or bicyclononyne)
Reaction KineticsSecond-order rate constant: 50–300 M⁻¹s⁻¹Second-order rate constant: 0.1–1.0 M⁻¹s⁻¹
Product RegiochemistryExclusive 1,4-triazoleMixture of 1,4 and 1,5-triazoles
Solubility RequirementsWater >10 mg/mL; tolerates <5% dimethyl sulfoxideRequires dimethyl sulfoxide co-solvent (10–30%) without polyethylene glycol spacer

Strategies for Enhancing Azide-Alkyne Cycloaddition Efficiency

Optimizing cycloaddition efficiency with Biotin-Polyethylene Glycol 11-Azide involves three synergistic approaches: ligand design, solubility modulation, and stoichiometric control. Copper-stabilizing ligands like tris(benzyltriazolylmethyl)amine mitigate copper-induced oxidation while accelerating reaction rates 100-fold through Cu(I) chelation [10]. Recent advances utilize tris-hydroxypropyltriazolylamine derivatives that maintain catalyst activity at sub-micromolar concentrations—critical for conjugating dilute biomolecules [4] [10].

Solubility presents persistent challenges given Biotin-Polyethylene Glycol 11-Azide’s limited aqueous solubility (≈5–10 mg/mL). Stock solutions in dimethyl sulfoxide (50–100 mM) enable controlled addition to aqueous reactions, maintaining dimethyl sulfoxide below 5% to prevent protein denaturation [5] [6]. Alternatively, co-solvents like acetonitrile (10–20%) improve reagent dispersion without precipitation. The polyethylene glycol chain’s hydration capacity is maximized at 4–8°C, where polyethylene glycol-water hydrogen bonding reduces aggregation [9].

Stoichiometric ratios profoundly impact conjugation yields. For small-molecule alkynes, 1.2–2.0 equivalents of Biotin-Polyethylene Glycol 11-Azide ensure complete conversion. Protein conjugation requires excess azide (5–20 equivalents) to offset competing hydrolysis. Kinetic studies reveal an optimal "sweet spot" at pH 8.0–8.5, balancing azide reactivity with protein stability [10]. Microwave assistance (50°C, 5–10 min) accelerates reactions 4-fold but risks polyethylene glycol degradation above 60°C [6].

Table 3: Optimization Strategies for Cycloaddition Reactions

ChallengeMitigation StrategyExperimental Outcome
Copper-Induced OxidationTHPTA ligands (1:1 Cu:ligand ratio)>95% protein recovery; no histidine oxidation detected
Limited Aqueous SolubilityDimethyl sulfoxide stock solutions (≤5% final)Maintains reagent concentration at 10 mM without precipitation
Slow SPAAC KineticsDibenzocyclooctyne derivatives + 20% dimethyl sulfoxideRate acceleration to k₂ ≈ 0.8 M⁻¹s⁻¹ (vs. 0.1 M⁻¹s⁻¹ in water)
Competing HydrolysispH control (8.0–8.5); short reaction times (<2 h)Hydrolysis <10% at 25°C

Scalability Challenges in Multi-Step Polyethylene Glycol Spacer Synthesis

Producing kilogram-scale Biotin-Polyethylene Glycol 11-Azide confronts three bottlenecks: monodispersity control, protecting group strategies, and purification efficiency. Unlike polydisperse polyethylene glycol, discrete 11-unit spacers require stepwise coupling of each ethylene oxide monomer—a 23-step process demanding >98% yield per step to achieve overall yields >65% [9]. Protecting group manipulation is critical; tert-butyldimethylsilyl ethers shield hydroxyls during azide installation but require fluoride-mediated deprotection that risks side reactions with biotin’s thioureido group [6] [9].

Purification becomes progressively challenging with longer polyethylene glycol chains. Reverse-phase chromatography resolves intermediates up to polyethylene glycol 5 (retention factor ≈ 2.5–3.5), but polyethylene glycol 11 exhibits poor resolution due to polyethylene glycol’s polydispersity-like behavior even in monodisperse chains [9]. Industrial approaches employ simulated moving bed chromatography with C18-modified silica, achieving 92–95% purity at 80% recovery rates. Final product isolation via cold diethyl ether precipitation removes copper catalysts but co-precipitates polyethylene glycol oligomers, necessitating size-exclusion chromatography as a polishing step [5] [9].

Continuous-flow synthesis offers promising scalability solutions. Microreactors with immobilized catalysts enable precise temperature control (0.5°C tolerance) during exothermic azidation steps, reducing epimerization at biotin’s chiral centers. Recent pilot studies demonstrate 85% yield over 11 steps using flow chemistry—30% higher than batch methods—through reduced intermediate handling [6]. Nevertheless, production costs remain high ($765–$1215/g), primarily from chromatography consumables and stringent analytical validation [5] [6].

Properties

Product Name

Biotin-PEG11-Azide

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

Molecular Formula

C34H64N6O13S

Molecular Weight

797.0 g/mol

InChI

InChI=1S/C34H64N6O13S/c35-40-37-6-8-44-10-12-46-14-16-48-18-20-50-22-24-52-26-28-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-36-32(41)4-2-1-3-31-33-30(29-54-31)38-34(42)39-33/h30-31,33H,1-29H2,(H,36,41)(H2,38,39,42)/t30-,31-,33-/m0/s1

InChI Key

WETRQYMCASPBIY-PHDGFQFKSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2

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